molecular formula C7H10BNO3 B594758 (5-Ethoxypyridin-3-yl)boronic acid CAS No. 1224436-34-3

(5-Ethoxypyridin-3-yl)boronic acid

Cat. No. B594758
M. Wt: 166.971
InChI Key: DGHVOODLUQFVRD-UHFFFAOYSA-N
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Description

“(5-Ethoxypyridin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases . They are used in various sensing applications, biological labelling, protein manipulation and modification, separation, and the development of therapeutics .


Molecular Structure Analysis

Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . The exact molecular structure of “(5-Ethoxypyridin-3-yl)boronic acid” would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

Boronic acids, including “(5-Ethoxypyridin-3-yl)boronic acid”, are known to react with 1,2-diols by generating a stable cyclic ester . They also play a crucial role in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . Here are some general applications of boronic acids:

  • Sensing Applications

    • Boronic acids are used in both homogeneous assays and heterogeneous detection .
    • They can detect at the interface of the sensing material or within the bulk sample .
    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Synthesis of Borinic Acid Derivatives

    • Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
    • The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
  • Biochemical Tools

    • Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
  • Boronic Acid-Containing Hydrogels

    • Boronic acid-containing hydrogels are important intelligent materials .
    • With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing .
    • These materials have found important applications in many areas, especially in biomedical areas .
    • Their applications were described, with an emphasis on the design of various glucose sensors and self-regulated insulin delivery devices .
  • Hole Transporting Material for Perovskite Solar Cell Applications

    • Developing hole-transport materials (HTMs) with high hole mobility is critical for constructing efficient perovskite solar cells (PSCs) .
    • A design strategy for improving hole mobility and PSC performance using a stable zinc complex-based HTM was presented .
    • The power conversion efficiency of the fabricated inverted PSC using this HTM is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .
  • Transition-Metal-Catalyzed Functionalization

    • The transition-metal-catalyzed functionalization of arylboronic acids is the most powerful tool for the formation of carbon–carbon and carbon–heteroatom bonds in modern organic synthesis .
    • These transformations are generally considered to proceed via organometallic intermediates generated by transmetalation .
  • Boronic Acid-Containing Polymers

    • Boronic acid-containing polymers are important materials with a wide range of applications .
    • They exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
    • These materials have found important applications in many areas, especially in biomedical areas .
    • Their applications were described, with an emphasis on the design of various glucose sensors and self-regulated insulin delivery devices .
  • Boronic Acid-Based Drug Delivery Systems

    • Boronic acid-based drug delivery systems are a promising area of research .
    • The unique properties of boronic acids, such as their ability to form reversible covalent bonds with diols, make them ideal for use in drug delivery systems .
    • These systems can be designed to release drugs in response to specific stimuli, such as changes in pH or the presence of certain biomolecules .
  • Boronic Acid-Based Catalysts

    • Boronic acids are used as catalysts in a variety of chemical reactions .
    • They can facilitate the formation of carbon–carbon and carbon–heteroatom bonds in modern organic synthesis .
    • These transformations are generally considered to proceed via organometallic intermediates generated by transmetalation .

Safety And Hazards

Boronic acids, including “(5-Ethoxypyridin-3-yl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Boronic acids are being increasingly used as building blocks in organic, organometallic, supramolecular and inorganic synthesis, as well as in catalysis and materials science . The future of boronic acid research looks promising, with potential for new catalysts and materials containing one or several trivalent boron atoms .

properties

IUPAC Name

(5-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHVOODLUQFVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704472
Record name (5-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethoxypyridin-3-yl)boronic acid

CAS RN

1224436-34-3
Record name (5-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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